molecular formula C9H10N4O B1297175 2-hydrazino-3-methylquinazolin-4(3H)-one CAS No. 61507-80-0

2-hydrazino-3-methylquinazolin-4(3H)-one

Cat. No. B1297175
CAS RN: 61507-80-0
M. Wt: 190.2 g/mol
InChI Key: BQDOAXFBKRUNTF-UHFFFAOYSA-N
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Description

2-hydrazino-3-methylquinazolin-4(3H)-one is a chemical compound with the molecular formula C9H10N4O and a molecular weight of 190.202 . It is a specialty product used for proteomics research .


Molecular Structure Analysis

The molecular structure of 2-hydrazino-3-methylquinazolin-4(3H)-one is represented by the formula C9H10N4O . The average mass is 190.202 Da .

Scientific Research Applications

Pharmacological Investigation

2-Hydrazino-3-methylquinazolin-4(3H)-one has been used in the synthesis of novel pharmacological compounds. For example, it served as a starting material for synthesizing a series of 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones, which were found to have significant H1-antihistaminic activity and potential as new class of antihistaminic agents (Alagarsamy, Yadav, & Giridhar, 2005).

Tautomerism Studies

2-Hydrazino-3-methylquinazolin-4(3H)-one has also been studied for its tautomeric forms. Research utilizing 15N NMR showed that 2-hydrazino-3-phenylquinazolin-4(3H)-ones exist predominantly as imino tautomers in solution (Ghiviriga, El-Gendy, Steel, & Katritzky, 2009).

Condensation Reactions

This compound is also a key reactant in the synthesis of various condensed quinazolines. For example, its condensation with bielectrophilic reagents results in triazoloquinazolines with established structures through selective synthesis methods (Badawy, Abdel-Hady, Mahmoud, & Ibrahim, 1990).

Synthesis of Novel Derivatives

2-Hydrazino-3-methylquinazolin-4(3H)-one is also instrumental in synthesizing new quinazoline derivatives with potential biological activities. For instance, its reaction with guanidine led to the formation of 2-(2'-amino-4'-methylpyrimidine-5-yl sulfanyl)·3-arylquinazolin-4(3H)ones, which have been studied for their chemical properties and potential applications (Deshmukh, Patil, Jadhav, & Mane, 2012).

Anti-Inflammatory and Antimicrobial Activities

Further, 2-hydrazino-3-methylquinazolin-4(3H)-one derivatives have been synthesized and screened for their anti-inflammatory and antimicrobial activities. Some derivatives were found to exhibit significant anti-inflammatory and antimicrobial properties, highlighting their potential in medical research (Keche & Kamble, 2014).

Exploration of Various Chemical Reactions

The compound has been a subject of various chemical reaction studies, such as its treatment with hydrazine to yield different derivatives, which were then further reacted to explore different chemical properties and potential applications (Hand & Baker, 1984).

properties

IUPAC Name

2-hydrazinyl-3-methylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c1-13-8(14)6-4-2-3-5-7(6)11-9(13)12-10/h2-5H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQDOAXFBKRUNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50327456
Record name 2-hydrazino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>28.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807846
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-hydrazino-3-methylquinazolin-4(3H)-one

CAS RN

61507-80-0
Record name 2-hydrazino-3-methylquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50327456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Mittapelli - Der Pharma Chemica, 2014 - researchgate.net
A review on 2-heteryl and heteroalkylquinazolin-4(3H)-ones: Part-II Page 1 www.derpharmachemica.com t Available online a Scholars Research Library Der Pharma Chemica, 2014, 6(…
Number of citations: 5 www.researchgate.net

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